Bersacapavir - 1638266-40-6

Bersacapavir

Catalog Number: EVT-261744
CAS Number: 1638266-40-6
Molecular Formula: C16H14F4N4O3S
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bersacapavir is an antiviral.
Synthesis Analysis

Methods and Technical Details

The synthesis of bersacapavir involves several steps, primarily focusing on the haloform reaction and the reactivity of trichloromethylketone. The initial phase includes scouting for efficient synthetic routes to produce key intermediates necessary for the final compound. Notably, a classical synthesis route was established, which allows for the production of bersacapavir in a manner that is both efficient and scalable .

The key steps in the synthesis can be summarized as follows:

  1. Haloform Reaction: This is utilized to introduce halogen atoms into organic compounds.
  2. Formation of Key Intermediates: The synthesis involves creating secondary amides that serve as crucial building blocks for bersacapavir.
  3. Final Assembly: The final steps involve coupling reactions that yield bersacapavir as a pure product suitable for pharmacological evaluation.
Molecular Structure Analysis

Structure and Data

Bersacapavir exhibits a complex molecular structure characterized by its unique arrangement of atoms that facilitate its function as a capsid assembly modulator. Its chemical formula is C₁₈H₁₈Cl₃N₃O, indicating the presence of multiple functional groups including amides and halogens.

  • Molecular Weight: Approximately 399.7 g/mol
  • Structural Features: The molecule contains a central core that interacts with the hepatitis B virus core protein, altering its assembly properties.

The precise three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which reveal how bersacapavir binds to its target proteins within the virus.

Chemical Reactions Analysis

Reactions and Technical Details

Bersacapavir functions primarily through its interaction with the hepatitis B virus core protein, leading to altered nucleocapsid assembly. The chemical reactions involved include:

  1. Binding Interactions: Bersacapavir binds to specific sites on the viral core protein, disrupting normal capsid formation.
  2. Assembly Modulation: It promotes the formation of aberrant capsids that are devoid of genetic material, thereby inhibiting viral replication.
  3. Inhibition of cccDNA Formation: At higher concentrations, bersacapavir inhibits the de novo formation of covalently closed circular DNA, which is critical for viral persistence .

These reactions are essential for understanding how bersacapavir exerts its antiviral effects and contributes to reducing viral load in infected patients.

Mechanism of Action

Process and Data

The mechanism by which bersacapavir operates involves several key processes:

  1. Targeting Core Protein: Bersacapavir binds to the dimeric form of the hepatitis B virus core protein.
  2. Disruption of Capsid Assembly: By binding to this protein, it misdirects capsid assembly, leading to non-infectious particles being formed instead of functional virions.
  3. Reduction in Viral Load: Clinical studies have shown that treatment with bersacapavir results in significant reductions in both hepatitis B virus DNA and RNA levels in patients .

This multi-faceted approach not only impairs viral replication but also addresses challenges posed by resistant strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bersacapavir exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can be determined through differential scanning calorimetry or similar techniques.

Understanding these properties is crucial for formulating effective delivery systems for therapeutic applications.

Applications

Scientific Uses

Bersacapavir's primary application lies in its role as an antiviral agent against chronic hepatitis B infection. Its development represents a significant advancement in therapeutic strategies aimed at achieving functional cures for patients with this condition. Ongoing clinical trials are exploring its efficacy when used alone or in combination with other antiviral therapies .

Additionally, bersacapavir serves as a valuable tool for researchers studying viral assembly mechanisms and resistance pathways within hepatitis B virus biology. Its unique properties make it an important candidate for further development in antiviral drug discovery efforts aimed at other viral targets as well.

Introduction to Bersacapavir and Hepatitis B Virus (HBV) Therapeutics

Global Burden of Chronic Hepatitis B and Unmet Medical Needs

Chronic hepatitis B (CHB) remains a formidable global health challenge, affecting approximately 296 million people worldwide and causing over 820,000 annual deaths primarily due to complications including cirrhosis and hepatocellular carcinoma [9]. Despite the availability of a preventive vaccine since 1982, the World Health Organization reports approximately 1.5 million new infections annually, with the highest prevalence in the Western Pacific and African regions [9]. The ambitious WHO goals of reducing HBV incidence by 90% and mortality by 65% by 2030 appear increasingly unattainable with current therapeutic options [9]. This substantial disease burden is compounded by the limitations of existing treatments, which rarely achieve a functional cure – defined as sustained hepatitis B surface antigen (HBsAg) loss and undetectable HBV DNA 24 weeks post-treatment cessation [1] [5]. The persistence of covalently closed circular DNA (cccDNA) in hepatocyte nuclei represents the fundamental virological barrier to cure, as this minichromosome-like structure serves as the transcriptional template for all viral RNAs and proteins, enabling viral rebound upon therapy discontinuation [2] [9].

Current Limitations of Nucleos(t)ide Analogues (NAs) in HBV Management

Nucleos(t)ide analogues (NAs), including entecavir and tenofovir, constitute the mainstay of CHB treatment by effectively suppressing viral replication through inhibition of the HBV polymerase. These agents demonstrate potent reduction of serum HBV DNA to undetectable levels in most patients and improve histological outcomes, including reduced progression to cirrhosis and hepatocellular carcinoma [5] [9]. However, they exhibit significant limitations:

  • Functional cure rates remain disappointingly low, with annual HBsAg seroclearance rates of only 0.8-1.3% in NA-treated patients, necessitating essentially lifelong therapy for most individuals [5] [9].
  • NAs fail to directly target cccDNA or integrated HBV DNA, the latter serving as an additional source of HBsAg production independent of cccDNA transcriptional activity [9].
  • HBsAg decline is minimal during NA therapy, averaging only 0.1 log IU/mL per year, translating to an estimated 36-52 years of continuous treatment to achieve seroclearance [5].
  • Long-term NA administration associates with concerns regarding medication adherence, healthcare costs, and potential renal/bone toxicity, despite an overall favorable safety profile [9].

These limitations underscore the urgent need for novel therapeutic agents capable of targeting non-replicative aspects of the HBV life cycle, particularly cccDNA persistence and HBsAg production.

Role of Capsid Assembly Modulators (CAMs) in Antiviral Strategies

Capsid assembly modulators represent a promising class of direct-acting antivirals targeting the hepatitis B core protein (HBcAg), a multifunctional viral protein essential for multiple stages of the HBV life cycle. The core protein comprises two primary domains: an N-terminal assembly domain (residues 1-140) responsible for dimerization and capsid formation, and a C-terminal domain (CTD; residues 150-183) rich in arginine residues that facilitates nucleic acid binding and nuclear trafficking functions [2] [6]. Core protein dimers assemble into icosahedral capsids with either T=3 (90 dimers) or T=4 (120 dimers) symmetry, providing the essential compartment for viral genome replication [2] [10].

Table 1: Classification and Mechanism of Capsid Assembly Modulators (CAMs)

CAM ClassRepresentative CompoundsPrimary MechanismImpact on Capsid AssemblyEffect on Viral Replication
CAM-E (Empty capsid inducers)Bersacapavir (JNJ-6379), NVR 3-778, NVR 3-1983Accelerate capsid assembly kineticsFormation of morphologically normal but pgRNA-deficient empty capsidsPrevent pgRNA encapsidation and subsequent DNA synthesis
CAM-A (Aberrant assembly inducers)GLS4, JNJ-0440, BAY 41-4109Hyperstabilize dimer-dimer interfacesInduction of malformed, non-capsid polymers or aggregated structuresDisrupt proper nucleocapsid formation and trafficking
Binding SiteAll clinically developed CAMsTarget hydrophobic pocket at dimer-dimer interfaceModulate assembly pathway through allosteric effectsInhibit multiple lifecycle stages (cccDNA formation, pgRNA packaging, virion production)

CAMs exert antiviral effects through several distinct mechanisms:

  • Inhibition of pgRNA Encapsidation: By accelerating or misdirecting capsid assembly, CAMs prevent the specific packaging of the pregenomic RNA (pgRNA)-polymerase complex, thereby blocking viral reverse transcription and DNA genome synthesis [2] [10].
  • Disruption of Capsid Function: Proper capsid structure is essential for intracellular trafficking, including delivery of rcDNA to the nucleus for cccDNA replenishment. CAM-induced aberrant capsids impair cccDNA maintenance [6] [10].
  • Suppression of Virion Release: Both CAM-E and CAM-A compounds significantly reduce the production of complete Dane particles (infectious virions) and HBV RNA-containing particles [10].
  • Potential Immune Modulation: By reducing viral antigen load, particularly HBsAg, CAMs may facilitate restoration of HBV-specific immune responses, potentially synergizing with immunomodulatory approaches [9].

Unlike NAs, CAMs demonstrate a broad inhibitory profile, significantly reducing not only HBV DNA but also extracellular HBV RNA species, including pgRNA and spliced pgRNA variants, which are not suppressed by polymerase inhibitors [10]. This differentiated antiviral profile positions CAMs as cornerstone agents in finite-duration combination regimens aimed at functional cure.

Bersacapavir: Emergence as a Novel HBV Capsid-Targeting Agent

Bersacapavir (development codes JNJ-56136379 or JNJ-6379) represents a clinically advanced capsid assembly modulator belonging to the sulfamoylbenzamide chemical class, characterized as a CAM-E inducer [1] [4]. Its chemical structure (C₁₆H₁₄F₄N₄O₃S; molecular weight 418.37 g·mol⁻¹) features a stereochemical configuration critical for its interaction with the core protein dimer interface [4] [8]. Synthesis begins with N-methylpyrrole, involving complex halogenation and condensation steps to achieve the final bioactive molecule [4]. Bersacapavir specifically targets a hydrophobic pocket located at the dimer-dimer interface of the HBV core protein, binding between core subunits to allosterically accelerate proper capsid formation but at non-physiological times, resulting in empty capsids devoid of pgRNA [8] [10].

Table 2: Key Characteristics and Clinical Evidence for Bersacapavir

CharacteristicDetailsClinical Evidence (REEF-2 Trial)
Molecular TargetHBV core protein dimer-dimer interfaceDemonstrated potent HBsAg decline in combination therapy
Mechanistic ClassCAM-E (Empty capsid inducer)Confirmed suppression of HBV DNA and RNA
Chemical SeriesSulfamoylbenzamide
Clinical Trial PhasePhase II (REEF-2)NCT04439539 / NCT04129554
Efficacy Endpoint (Week 48)HBsAg declineMean reduction: 1.89 log₁₀ IU/mL (vs 0.06 log₁₀ in controls)
HBsAg Suppression<100 IU/mL achievement46.9% in active arm (vs 15.0% in controls)
Off-Treatment Durability (Week 48 post-treatment)Sustained HBsAg decline>1 log₁₀ reduction maintained in 81.5% patients
Functional Cure RateHBsAg seroclearance0% at 24 and 48 weeks post-treatment

The most robust clinical data for bersacapavir originates from the REEF-2 trial (NCT04129554), a phase IIb, double-blind, placebo-controlled study involving 130 nucleos(t)ide-suppressed HBeAg-negative CHB patients [1]. Participants received either bersacapavir (250 mg orally daily) combined with the siRNA JNJ-3989 (200 mg subcutaneously every 4 weeks) and ongoing NA, or placebos for bersacapavir and JNJ-3989 plus active NA (control arm) for 48 weeks, followed by a 48-week off-treatment follow-up period [1]. Key findings include:

  • Pronounced Antigen Reduction: At week 48 of active treatment, the combination regimen induced a mean HBsAg reduction of 1.89 log₁₀ IU/mL, starkly contrasting with the negligible change (0.06 log₁₀ IU/mL) observed in the control arm (p=0.001) [1].
  • Sustained Off-Treatment Response: Remarkably, 81.5% of patients in the active arm maintained >1 log₁₀ IU/mL HBsAg reduction at follow-up week 48 (48 weeks post-treatment cessation), compared to only 12.5% in the control arm [1].
  • Deep HBsAg Suppression: Nearly half (46.9%) of active-arm patients achieved HBsAg levels <100 IU/mL at the end of treatment, versus 15.0% in controls [1].
  • Virological Relapse Mitigation: Significantly fewer patients in the active arm experienced HBV DNA relapse (9.1% vs 26.8%) or required NA reinitiation during follow-up [1].

Despite these impressive effects on viral antigen load and relapse rates, no patient achieved functional cure (HBsAg seroclearance) at either 24 or 48 weeks post-treatment [1]. This underscores the complexity of HBV persistence and highlights bersacapavir's likely role as a foundational component within future multi-mechanistic combination regimens rather than a standalone curative agent. Recent structural biology insights using solid-state NMR reveal that bersacapavir induces conformational changes in full-length core protein (Cp183) assemblies, resulting in aberrant structures with disrupted quasi-equivalent conformer states even when macroscopic morphology appears unaffected [6]. This molecular-level understanding provides a rationale for its potent antiviral effects and informs ongoing optimization of CAM therapeutics.

Properties

CAS Number

1638266-40-6

Product Name

Bersacapavir

IUPAC Name

N-(3-cyano-4-fluorophenyl)-1-methyl-4-[[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl]pyrrole-2-carboxamide

Molecular Formula

C16H14F4N4O3S

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C16H14F4N4O3S/c1-9(16(18,19)20)23-28(26,27)12-6-14(24(2)8-12)15(25)22-11-3-4-13(17)10(5-11)7-21/h3-6,8-9,23H,1-2H3,(H,22,25)/t9-/m0/s1

InChI Key

SBVBIDUKSBJYEF-VIFPVBQESA-N

SMILES

CC(C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C

Solubility

Soluble in DMSO

Synonyms

Bersacapavir

Canonical SMILES

CC(C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C

Isomeric SMILES

C[C@@H](C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.